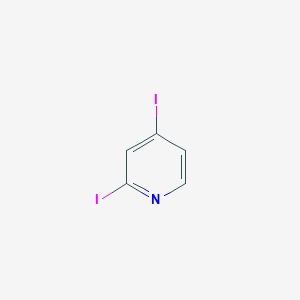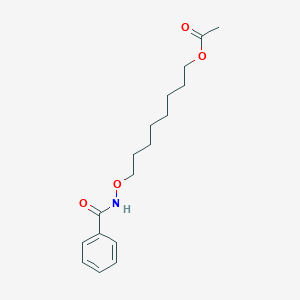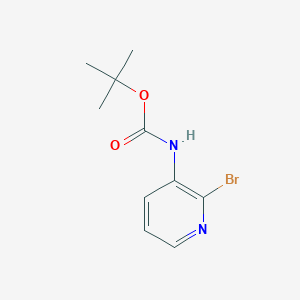
tert-Butyl (2-bromopyridin-3-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (2-bromopyridin-3-yl)carbamate and related compounds typically involves multi-step synthetic routes. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using NMR, MS, and FT-IR techniques, demonstrating the compound's molecular structure through X-ray diffraction and DFT studies (Hou et al., 2023). Similar compounds, like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, were synthesized from L-Serine, showcasing the versatility in the synthetic approaches for carbamate derivatives (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of related carbamates has been elucidated using various spectroscopic techniques and theoretical methods. The study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into its molecular structure through X-ray diffraction and DFT optimization, highlighting the compound's optimized structure and molecular electrostatic potential (Hou et al., 2023).
Chemical Reactions and Properties
Carbamate compounds, including tert-butyl (2-bromopyridin-3-yl)carbamate, undergo various chemical reactions owing to their active functional groups. The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases the chemoselective potential of carbamates in organic synthesis (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of carbamate compounds are crucial for their application in synthesis. Studies often involve characterizing these compounds using spectroscopic techniques to understand their stability, solubility, and crystalline structure. For example, the crystallographic studies on related carbamate compounds provide insights into their non-planar conformations and intermolecular hydrogen bonding, which influence their physical properties (Kant et al., 2015).
Applications De Recherche Scientifique
Crystallographic Studies :
- Tert-Butyl carbamates have been studied in the context of crystal structures, revealing interactions like hydrogen and halogen bonds, essential for understanding molecular assembly and design (Baillargeon et al., 2017)(Baillargeon et al., 2017).
- Another study focused on two carbamate derivatives, demonstrating the interplay of strong and weak hydrogen bonds in crystal packing, which is crucial for material sciences and drug design (Das et al., 2016)(Das et al., 2016).
Organic Synthesis Applications :
- Tert-Butyl carbamates have been utilized in the preparation and Diels-Alder reaction of furans, showcasing their role in synthesizing complex organic compounds (Padwa et al., 2003)(Padwa et al., 2003).
- They have also been used in synthesizing intermediates of natural products with cytotoxic activity against human carcinoma cell lines, highlighting their importance in medicinal chemistry (Tang et al., 2014)(Tang et al., 2014).
Pharmaceutical Development :
- Research has been conducted on the synthesis of tert-Butyl carbamates for developing HIV protease inhibitors, an area critical for addressing HIV/AIDS (Xu et al., 2002)(Xu et al., 2002).
- These compounds have also been explored for creating novel protease inhibitors, demonstrating their potential in developing new therapeutic agents (Ghosh et al., 2017)(Ghosh et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWNZOFKKFIZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557014 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-bromopyridin-3-yl)carbamate | |
CAS RN |
116026-98-3 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
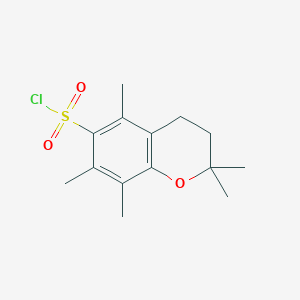
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
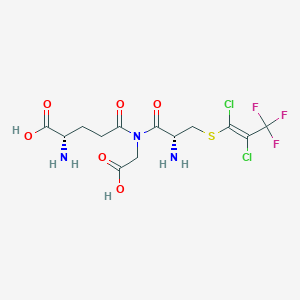

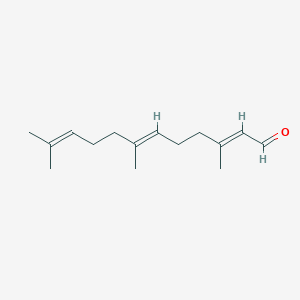
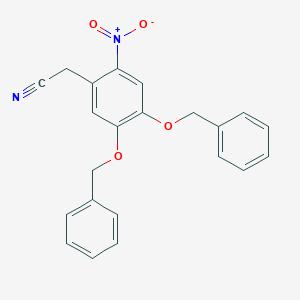
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

